molecular formula C13H19N B13252349 7-Ethyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

7-Ethyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B13252349
M. Wt: 189.30 g/mol
InChI Key: BQPOGHNEGNGLJP-UHFFFAOYSA-N
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Description

7-Ethyl-3-(propan-2-YL)-2,3-dihydro-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-(propan-2-YL)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromide, and isopropyl bromide.

    Alkylation: The indole undergoes alkylation with ethyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the ethyl group at the 7th position.

    Isopropylation: The resulting intermediate is then subjected to another alkylation reaction with isopropyl bromide to introduce the isopropyl group at the 3rd position.

    Hydrogenation: The final step involves hydrogenation to reduce any double bonds and obtain the desired dihydro-indole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures and pressures.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology:

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-(propan-2-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Indole: The parent compound, which lacks the ethyl and isopropyl groups.

    7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole: A similar compound with a methyl group instead of an ethyl group at the 7th position.

    7-Ethyl-3-(methyl)-2,3-dihydro-1H-indole: A similar compound with a methyl group instead of an isopropyl group at the 3rd position.

Uniqueness:

    Structural Modifications: The presence of both ethyl and isopropyl groups at specific positions on the indole ring imparts unique chemical and biological properties to the compound.

    Biological Activity: These structural modifications can enhance the compound’s binding affinity to specific targets, potentially leading to improved efficacy in various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

7-ethyl-3-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H19N/c1-4-10-6-5-7-11-12(9(2)3)8-14-13(10)11/h5-7,9,12,14H,4,8H2,1-3H3

InChI Key

BQPOGHNEGNGLJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CN2)C(C)C

Origin of Product

United States

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